2-(2-Cyanophenyl)-4'-iodoacetophenone
Overview
Description
2-(2-Cyanophenyl)-4’-iodoacetophenone is an organic compound that features both a cyanophenyl and an iodoacetophenone moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of 2-(2-Cyanophenyl)-4’-iodoacetophenone may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenyl)-4’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Cyanophenyl)-4’-iodoacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenyl)-4’-iodoacetophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanophenyl group can engage in nucleophilic addition reactions, while the iodoacetophenone moiety can undergo substitution and coupling reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
4-Iodoacetophenone: Lacks the cyanophenyl group but shares the iodoacetophenone moiety.
2-Cyanophenylboronic Acid: Contains a boronic acid group instead of an iodo group
Uniqueness
2-(2-Cyanophenyl)-4’-iodoacetophenone is unique due to the combination of the cyanophenyl and iodoacetophenone groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.
Properties
IUPAC Name |
2-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-5-11(6-8-14)15(18)9-12-3-1-2-4-13(12)10-17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPNRYMLKWTMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642324 | |
Record name | 2-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-33-3 | |
Record name | 2-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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